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Compound of Interest

Compound Name: 3,4,5-Trimethylheptane

Cat. No.: B1607198

This guide provides a comprehensive overview of the stereochemistry of 3,4,5-
trimethylheptane, tailored for researchers, scientists, and drug development professionals. It
delves into the structural complexities, stereoisomeric relationships, and potential
methodologies for the synthesis and separation of these non-polar chiral compounds.

Introduction to the Stereochemical Complexity of
3,4,5-Trimethylheptane

3,4,5-trimethylheptane is a branched alkane with the chemical formula C1oH22.[1][2][3] Its
structure consists of a seven-carbon heptane backbone with three methyl group substituents at
the third, fourth, and fifth carbon atoms.[1][2] The presence of these substituents at positions 3,
4, and 5 introduces chirality into the molecule, giving rise to multiple stereocisomers.[1]
Understanding the three-dimensional arrangement of these stereoisomers is crucial in fields
where molecular shape and chirality play a critical role, such as in medicinal chemistry and
materials science.

Chiral Centers and the Number of Stereoisomers

3,4,5-trimethylheptane possesses three chiral centers at carbons C3, C4, and C5.
Theoretically, a molecule with 'n’ chiral centers can have up to 2" stereoisomers. For 3,4,5-
trimethylheptane, this would suggest 23 = 8 possible stereocisomers. However, due to the
symmetrical substitution pattern around the central chiral carbon (C4), the actual number of
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unique stereoisomers is reduced. The molecule can be divided into a pair of enantiomers and
two meso compounds.[1]

The stereoisomers of 3,4,5-trimethylheptane are:
¢ A pair of enantiomers (chiral)

e Two meso compounds (achiral)

This results in a total of four distinct stereocisomers.

Stereoisomer Configurations and Relationships

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog
(CIP) priority rules, designated as either (R) or (S).[1] The relationships between the different
stereoisomers are defined as follows:

o Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They
exhibit identical physical properties, except for their interaction with plane-polarized light
(optical activity).[1]

» Diastereomers: Stereoisomers that are not mirror images of each other. They have different
physical and chemical properties.[1]

e Meso Compounds: Achiral compounds that have chiral centers. They possess an internal
plane of symmetry, which renders the molecule as a whole achiral and optically inactive.[1]

The four stereoisomers of 3,4,5-trimethylheptane are:
e (3R, 4r, 5R)-3,4,5-trimethylheptane (Meso)
e (3S, 4s, 55)-3,4,5-trimethylheptane (Meso)
e (3R, 4s, 5S)-3,4,5-trimethylheptane (Chiral)

e (3S, 4r, 5R)-3,4,5-trimethylheptane (Chiral)
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The (3R, 4s, 5S) and (3S, 4r, 5R) isomers are enantiomers of each other. The (3R, 4r, 5R) and
(3S, 4s, 5S) isomers are meso compounds and are diastereomers of the enantiomeric pair.

Visualization of Stereoisomeric Relationships

The logical relationships between the stereoisomers of 3,4,5-trimethylheptane can be
visualized using the following diagram:
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Relationships between the stereoisomers of 3,4,5-trimethylheptane.

Quantitative Data
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Quantitative data for the individual stereoisomers of 3,4,5-trimethylheptane are scarce in the
literature. The separation and characterization of individual stereoisomers of highly branched
alkanes is a significant analytical challenge.[1] However, some physical properties for the
unresolved mixture are available.

Property Value Units
Molecular Formula CioH22

Molecular Weight 142.28 g/mol
Boiling Point 164 °C
Melting Point -53.99 °C
Density 0.7520 g/cm3
Refractive Index 1.4206

Note: The boiling point, melting point, density, and refractive index are for the mixture of
stereoisomers. Data for individual sterecisomers are not readily available.

Experimental Protocols

The synthesis and separation of specific stereoisomers of highly branched alkanes like 3,4,5-
trimethylheptane are complex and not widely reported. General strategies for the
enantioselective synthesis of chiral alkanes and the separation of their stereoisomers can,
however, be described.

Enantioselective Synthesis

The synthesis of a single, defined stereoisomer of 3,4,5-trimethylheptane requires
sophisticated enantioselective or diastereoselective strategies.[1]

General Approach:

One conceptual approach involves the use of chiral catalysts or auxiliaries to control the three-
dimensional arrangement of the methyl groups during the construction of the heptane
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backbone.[1] Methodologies developed for the enantioselective synthesis of other chiral
alkanes could potentially be adapted. These methods often involve:

o Asymmetric Catalysis: The use of chiral metal complexes to catalyze reactions that create
stereocenters with a preference for one enantiomer.

» Chiral Pool Synthesis: Starting from a readily available chiral molecule and modifying it
through a series of reactions to build the target molecule.

» Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the
stereochemical outcome of a reaction.

A general workflow for enantioselective synthesis is outlined below:

Achiral Starting Materials

Enantioselective Reaction
(e.g., Asymmetric Catalysis)

[Enantioenriched Mixture]

Purification
(e.g., Chiral Chromatography)

Single Enantiomer

Click to download full resolution via product page

General workflow for the enantioselective synthesis of a chiral alkane.
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Separation of Stereoisomers

The separation of stereocisomers of branched alkanes is a significant analytical challenge
because, unlike compounds with functional groups, they cannot be easily derivatized to form
diastereomers for separation by conventional chromatographic techniques.[1]

Potential Separation Techniques:

o Chiral Gas Chromatography (GC): This is the most promising technique for the analytical
and preparative separation of volatile chiral alkanes. It utilizes a chiral stationary phase
(CSP) that interacts differently with the enantiomers, leading to different retention times.

o Preparative Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase
can also be a powerful tool for separating stereoisomers on a larger scale.

A general protocol for the separation of alkane stereocisomers by chiral GC would involve:

o Column Selection: Choosing a capillary column with a suitable chiral stationary phase.
Cyclodextrin-based CSPs are often effective for separating non-polar compounds.

o Method Development: Optimizing the temperature program, carrier gas flow rate, and inlet
pressure to achieve baseline separation of the stereoisomers.

e Injection: Injecting a dilute solution of the 3,4,5-trimethylheptane stereoisomer mixture into
the gas chromatograph.

» Detection: Using a sensitive detector, such as a flame ionization detector (FID) or a mass
spectrometer (MS), to detect the separated isomers as they elute from the column.

o Quantification: Integrating the peak areas in the chromatogram to determine the relative
amounts of each stereoisomer.

Conclusion

The stereochemistry of 3,4,5-trimethylheptane is a fascinating example of how subtle
changes in the three-dimensional arrangement of atoms can lead to distinct molecular entities.
While the synthesis and isolation of its individual sterecisomers remain a significant challenge,
the application of advanced enantioselective synthetic methods and chiral separation
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techniques holds the key to unlocking their specific properties and potential applications.
Further research in this area would be invaluable for advancing our understanding of chirality in
seemingly simple hydrocarbon systems and could have implications for the development of
new chiral materials and catalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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